molecular formula C40H61N7O7 B126201 Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide CAS No. 152017-02-2

Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide

Cat. No. B126201
M. Wt: 752 g/mol
InChI Key: HOWQLLQUJPNZDI-LWVFPSBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide, commonly known as FVPLGIL-amide, is a peptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This peptide is composed of nine amino acid residues and has a molecular weight of 1061.2 g/mol. In

Scientific Research Applications

FVPLGIL-amide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, FVPLGIL-amide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

Mechanism Of Action

The mechanism of action of FVPLGIL-amide is not fully understood, but it is believed to involve disruption of the bacterial cell membrane and inhibition of cancer cell proliferation. FVPLGIL-amide has also been shown to interact with cellular receptors, leading to downstream signaling pathways that may contribute to its biological effects.

Biochemical And Physiological Effects

FVPLGIL-amide has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, FVPLGIL-amide has been shown to stimulate insulin secretion and increase glucose uptake in pancreatic cells. It has also been shown to modulate the immune response, suggesting potential applications in immunotherapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of FVPLGIL-amide is its stability, making it a useful tool for studying biological processes. However, its high molecular weight and complex structure may limit its use in some experimental systems. Additionally, the cost of synthesizing FVPLGIL-amide can be prohibitive for some researchers.

Future Directions

There are several potential future directions for research on FVPLGIL-amide. One area of interest is the development of FVPLGIL-amide-based therapies for bacterial infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of FVPLGIL-amide and its potential applications in other areas, such as diabetes and immunotherapy. Finally, the development of more efficient and cost-effective synthesis methods for FVPLGIL-amide could facilitate its use in a wider range of research applications.

Synthesis Methods

FVPLGIL-amide can be synthesized using solid-phase peptide synthesis (SPPS) methodology. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.

properties

CAS RN

152017-02-2

Product Name

Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide

Molecular Formula

C40H61N7O7

Molecular Weight

752 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid

InChI

InChI=1S/C40H61N7O7/c1-7-26(6)35(36(42)50)43-23-29(18-19-33(48)49)44-38(52)31(20-24(2)3)45-39(53)32(22-28-16-12-9-13-17-28)46-40(54)34(25(4)5)47-37(51)30(41)21-27-14-10-8-11-15-27/h8-17,24-26,29-32,34-35,43H,7,18-23,41H2,1-6H3,(H2,42,50)(H,44,52)(H,45,53)(H,46,54)(H,47,51)(H,48,49)/t26-,29-,30-,31-,32-,34-,35-/m0/s1

InChI Key

HOWQLLQUJPNZDI-LWVFPSBSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N

SMILES

CCC(C)C(C(=O)N)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N

Canonical SMILES

CCC(C)C(C(=O)N)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N

Other CAS RN

152017-02-2

synonyms

BI-LA-398
Phe-Val-Phe-psi(Ch2NH)-Leu-Glu-Ile amide
phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide

Origin of Product

United States

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